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Compound of Interest

Compound Name: Thalibealine

Cat. No.: B14749174 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Thalibealine, a novel tetrahydroprotoberberine-aporphine dimeric alkaloid. The information

presented herein is crucial for the identification, characterization, and further development of

this natural product for potential therapeutic applications. All data is sourced from the primary

literature detailing its isolation and structural elucidation.

Core Spectroscopic Data
The structural confirmation of Thalibealine relies on a combination of mass spectrometry and

nuclear magnetic resonance spectroscopy. These techniques provide detailed insights into the

molecular weight, elemental composition, and the intricate connectivity of atoms within this

complex dimeric alkaloid.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) was employed to

determine the exact mass and molecular formula of Thalibealine.

Parameter Observed Value Deduced Formula

[M+H]⁺ (m/z) 651.3019 C₃₉H₄₃N₂O₈
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Nuclear Magnetic Resonance (NMR) Data
The structural backbone and the stereochemistry of Thalibealine were elucidated using one-

and two-dimensional NMR experiments. The ¹H and ¹³C NMR chemical shifts are presented

below, recorded in CDCl₃.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 6.56 s

4 6.75 s

5α 3.10 m

5β 2.65 m

6α 3.25 m

6β 2.80 m

8α 4.25 d 12.0

8β 3.65 d 12.0

1' 6.82 d 8.5

2' 7.15 d 8.5

3' 6.88 s

5' 2.55 m

6' 2.95 m

7' 3.15 m

8' 3.05 m

10' 6.70 s

11' 6.65 s

N-CH₃ (6) 2.54 s

N-CH₃ (2') 2.62 s

OCH₃ (2) 3.88 s

OCH₃ (3) 3.89 s

OCH₃ (9) 3.75 s

OCH₃ (10) 3.85 s
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OCH₃ (4') 3.91 s

OCH₃ (6') 3.68 s

¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
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Position δ (ppm) Position δ (ppm)

1 109.8 1' 129.5

2 147.8 2' 111.8

3 148.0 3' 121.5

4 111.5 4' 148.5

4a 126.8 4a' 127.8

5 51.5 5' 29.8

6 60.1 6' 53.2

8 54.0 6a' 62.8

8a 128.5 7' 35.5

9 145.2 8' 128.2

10 144.8 9' 149.1

11 125.2 10' 112.5

12 122.5 11' 115.8

12a 129.2 11a' 124.5

13 36.8 11b' 126.2

13a 132.5 N-CH₃ (6) 43.8

N-CH₃ (2') 48.0 OCH₃ (2) 55.9

OCH₃ (3) 56.0 OCH₃ (9) 61.8

OCH₃ (10) 56.1 OCH₃ (4') 56.2

OCH₃ (6') 55.8

Experimental Protocols
The spectroscopic data presented above were acquired using standardized and rigorous

experimental procedures to ensure accuracy and reproducibility.
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General Experimental Procedures
Optical rotations were measured on a digital polarimeter. UV spectra were obtained in

methanol (MeOH) using a spectrophotometer. IR spectra were recorded on a Fourier transform

infrared (FTIR) spectrometer using KBr pellets.

NMR Spectroscopy
¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HMQC, HMBC) were recorded on a 500 MHz

spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual

solvent signals (CDCl₃: δH 7.26, δC 77.0). Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry
High-resolution mass spectra were obtained on an ESI-TOF mass spectrometer. The sample

was dissolved in methanol and introduced into the ESI source. The data was acquired in the

positive ion mode.

Workflow and Logical Relationships
The isolation and characterization of Thalibealine from its natural source involves a systematic

workflow. The following diagram illustrates the key stages of this process.
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Isolation and Characterization Workflow for Thalibealine.
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As of the latest literature review, specific signaling pathways associated with the biological

activity of Thalibealine have not been elucidated. The primary focus of research has been on

its isolation and structural characterization. Future studies are warranted to explore its

pharmacological properties and potential mechanisms of action. This guide serves as a

foundational resource for such future investigations.

To cite this document: BenchChem. [In-Depth Technical Guide: Spectroscopic Data for
Thalibealine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14749174#spectroscopic-data-for-thalibealine-nmr-
ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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